Cas no 1170210-78-2 (4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide)

4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide
- 4-(cyclopentanecarbonylamino)-N-[2-[(4-ethoxyphenyl)carbamoylamino]ethyl]benzamide
- 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide
- AKOS024501186
- VU0637871-1
- 1170210-78-2
- F5226-2205
- 4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide
-
- インチ: 1S/C24H30N4O4/c1-2-32-21-13-11-20(12-14-21)28-24(31)26-16-15-25-22(29)18-7-9-19(10-8-18)27-23(30)17-5-3-4-6-17/h7-14,17H,2-6,15-16H2,1H3,(H,25,29)(H,27,30)(H2,26,28,31)
- InChIKey: HMQMHGOYQWUMHV-UHFFFAOYSA-N
- ほほえんだ: C(NCCNC(=O)NC1=CC=C(OCC)C=C1)(=O)C1=CC=C(NC(C2CCCC2)=O)C=C1
計算された属性
- せいみつぶんしりょう: 438.22670545g/mol
- どういたいしつりょう: 438.22670545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 607
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5226-2205-2mg |
4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |
1170210-78-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5226-2205-3mg |
4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |
1170210-78-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5226-2205-10mg |
4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |
1170210-78-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5226-2205-5mg |
4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |
1170210-78-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5226-2205-15mg |
4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |
1170210-78-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5226-2205-30mg |
4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |
1170210-78-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5226-2205-50mg |
4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |
1170210-78-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5226-2205-40mg |
4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |
1170210-78-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5226-2205-75mg |
4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |
1170210-78-2 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5226-2205-2μmol |
4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |
1170210-78-2 | 2μmol |
$57.0 | 2023-09-10 |
4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamideに関する追加情報
Recent Advances in the Study of 4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide (CAS: 1170210-78-2)
In recent years, the compound 4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide (CAS: 1170210-78-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following sections provide an overview of the latest research findings, methodologies, and implications associated with this compound.
The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of 4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide. Researchers have employed a combination of in vitro and in vivo assays to evaluate its efficacy in modulating specific biological targets. Notably, the compound has demonstrated potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as a novel anti-inflammatory agent.
Structural-activity relationship (SAR) studies have further refined our understanding of the compound's pharmacophore. By systematically modifying the cyclopentane and ethoxyphenyl moieties, researchers have identified critical structural elements that enhance binding affinity and selectivity. These findings have paved the way for the development of optimized derivatives with improved pharmacokinetic profiles.
In addition to its anti-inflammatory properties, recent investigations have explored the compound's potential in oncology. Preliminary data indicate that 4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated signaling pathways. Mechanistic studies suggest that the compound induces apoptosis through the activation of intrinsic mitochondrial pathways, highlighting its potential as a targeted therapy.
Despite these promising findings, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects necessitate further optimization and rigorous safety assessments. Ongoing research aims to address these limitations through advanced drug delivery systems and formulation strategies.
In conclusion, 4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide represents a compelling candidate for further development in the pharmaceutical industry. Its multifaceted pharmacological profile and structural versatility offer numerous opportunities for therapeutic innovation. Continued research efforts will be crucial in unlocking its full potential and advancing it toward clinical trials.
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